セキュリチニン

説明

Securitinine is a natural product found in Flueggea suffruticosa, Margaritaria indica, and Securinega suffruticosa with data available.

科学的研究の応用

神経薬理学的活性

セキュリチニンは有意な神経薬理学的活性を持っています {svg_1}. これは、主にポリオの後遺症や顔面神経麻痺の治療のために、臨床現場で広く使用されてきました {svg_2}.

抗腫瘍効果

セキュリチニンは抗腫瘍効果も示しています {svg_3}. しかし、がん治療における具体的なメカニズムと潜在的な用途については、現在も調査中です。

抗炎症作用

セキュリチニンは抗炎症作用を持っています {svg_4}. これは、さまざまな炎症性疾患の治療における潜在的な用途を示唆しています。

抗ウイルス効果

セキュリチニンは抗ウイルス効果を持つことがわかっています {svg_5}. これは、新しい抗ウイルス薬の開発において貴重なリソースとなる可能性があります。

5. 骨髄造血機能の改善 セキュリチニンは骨髄造血機能を改善することができます {svg_6}. これは、骨髄機能に関連する疾患の治療に潜在的に使用できる可能性があります。

血圧低下

セキュリチニンは血圧を低下させることがわかっています {svg_7}. これは、高血圧の治療における潜在的な用途を示唆しています。

アルツハイマー病の潜在的な治療法

セキュリチニンの臨床応用は神経疾患のみに限定されていません。アルツハイマー病の治療の可能性も秘めています {svg_8}.

化学反応と構造修飾

その化学反応と構造修飾に関する研究はまだ少なく、より広範な研究を行う必要があります {svg_9}. これは、さまざまな科学研究分野におけるセキュリチニンの将来の応用にとって幅広い可能性を開きます。

作用機序

Target of Action

Securitinine is a plant-derived alkaloid that primarily targets the nervous system . It has been widely used in clinical practice, mainly for the treatment of polio sequelae and facial nerve palsy . It also has antitumor, anti-inflammatory, and antivirus effects, improves bone marrow hematopoietic function, and reduces blood pressure .

Mode of Action

Securitinine is a selective antagonist of GABA (gamma aminobutyric acid) receptors . It has been shown that securitinine can be used in the treatment of neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis . In addition, securitinine is considered as a promising anti-inflammatory and neuroprotective drug in the treatment of Parkinson’s disease .

Biochemical Pathways

Securitinine affects various biochemical pathways. It has been shown that mitochondrial dysfunction, ROS generation, as well as mitogen-activated protein kinase (MAPK) activation are some of the molecular mechanisms of apoptosis activation under the action of securitinine . A number of studies have shown the modulating effect of securitinine on the PI3K/AKT/mTOR signaling pathways .

Pharmacokinetics

It is known that securitinine is soluble in anhydrous ethanol or chloroform, but insoluble in water . This solubility profile may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Securitinine induces monocytic differentiation of a wide range of myeloid leukemia cell lines as well as primary leukemic patient samples . It has the ability to induce significant growth arrest in cell lines and patient samples . It also significantly impairs the growth of AML tumors in nude mice .

生化学分析

Biochemical Properties

Securitinine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, securitinine is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition enhances cholinergic transmission, which can be beneficial in treating neurological disorders. Additionally, securitinine interacts with gamma-aminobutyric acid (GABA) receptors, acting as an antagonist and thereby modulating neurotransmission . These interactions highlight securitinine’s potential in influencing biochemical pathways related to neurotransmission and enzyme regulation.

Cellular Effects

Securitinine exerts significant effects on various cell types and cellular processes. In cancer cells, securitinine has been shown to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Securitinine also influences gene expression by modulating transcription factors such as NF-κB, leading to reduced inflammation and enhanced cell survival . Furthermore, securitinine impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization within cells .

Molecular Mechanism

At the molecular level, securitinine exerts its effects through several mechanisms. It binds to GABA receptors, inhibiting their activity and leading to increased neuronal excitability . Securitinine also interacts with acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, securitinine modulates the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell signaling and apoptosis . These molecular interactions underscore securitinine’s multifaceted mechanism of action, which involves enzyme inhibition, receptor modulation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of securitinine have been observed to change over time. Securitinine is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that securitinine maintains its biological activity over extended periods, although its potency may decrease slightly due to gradual degradation . In vitro studies have demonstrated that securitinine’s effects on cellular function, such as apoptosis induction and enzyme inhibition, remain consistent over time . In vivo studies have also indicated that securitinine’s therapeutic effects persist, although repeated administration may be necessary to maintain efficacy .

Dosage Effects in Animal Models

The effects of securitinine vary with different dosages in animal models. At low doses, securitinine has been shown to enhance cognitive function and improve memory in animal studies . At higher doses, securitinine can induce seizures and other adverse neurological effects due to its interaction with GABA receptors . Toxicity studies have revealed that securitinine has a relatively narrow therapeutic window, with high doses leading to significant toxicity and adverse effects . These findings highlight the importance of careful dosage optimization in the therapeutic application of securitinine.

Metabolic Pathways

Securitinine is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It undergoes oxidative metabolism, primarily in the liver, where it is converted into various metabolites by cytochrome P450 enzymes . These metabolites are then further processed and excreted via the kidneys . Securitinine’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy, as the formation of active or inactive metabolites can impact its biological activity . Understanding these metabolic pathways is crucial for optimizing securitinine’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, securitinine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Securitinine is also distributed to other tissues, including the liver, kidneys, and spleen, where it can accumulate and exert its biological effects . Transporters and binding proteins, such as albumin, play a role in securitinine’s distribution, influencing its bioavailability and therapeutic efficacy . These distribution patterns are essential for understanding securitinine’s pharmacodynamics and optimizing its clinical use.

Subcellular Localization

Securitinine’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Securitinine can also be found in the nucleus, where it may influence gene expression by modulating transcription factors . Additionally, securitinine’s localization to specific organelles, such as mitochondria, can impact its role in cellular metabolism and apoptosis . Understanding securitinine’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

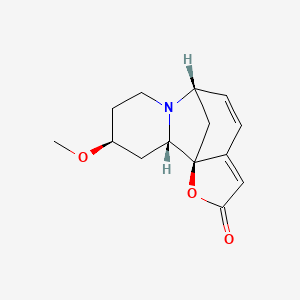

IUPAC Name |

(1S,2S,4S,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-UHXUPSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of securitinine?

A1: The structure of securitinine was first elucidated in 1964 and confirmed through various studies. [, ] While the exact chemical formula and weight are not provided in these abstracts, its structure is characterized by a fused ring system containing a piperidine ring. Further research describes the synthesis of 10a-episecuritinine, a diastereoisomer of securitinine, highlighting the importance of stereochemistry in this class of compounds. []

Q2: Have there been any studies looking at the synthesis of securitinine and its derivatives?

A2: Yes, several research papers discuss the synthesis of securitinine and related compounds. One study focuses on the stereochemistry of catalytic hydrogenation products, a crucial step in synthesizing securitinine. [] Another paper describes a collective total synthesis approach for C4-oxygenated securinine-type alkaloids, emphasizing the ability to control the stereochemistry during different steps of the synthesis. [] These studies provide valuable insights into the complexities of synthesizing these molecules and the importance of controlling stereochemistry for potential biological activity.

Q3: Beyond securitinine itself, what other compounds have been isolated from Securinega suffruticosa?

A3: Research indicates that Securinega suffruticosa is a source of various alkaloids besides securitinine. A study investigating the plant's chemical constituents identified eleven compounds, including securinine, viroallosecurinine, and 14,15-dihydrosecurinine. [] Interestingly, a novel compound, (-)-15β-ethoxy-14,15-dihydroviroallosecurinine, was also discovered. [] This finding suggests that further investigation of Securinega suffruticosa could reveal additional novel compounds with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1158342.png)